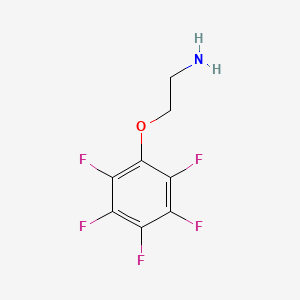

2-(Pentafluorophenoxy)ethanamine

Description

BenchChem offers high-quality 2-(Pentafluorophenoxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentafluorophenoxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGUSCKEXHHEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1F)F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pentafluorophenoxy)ethanamine

Introduction

2-(Pentafluorophenoxy)ethanamine is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of a pentafluorophenoxy group and a primary amine confers a unique combination of properties, including potential for hydrogen bonding, metabolic stability, and altered lipophilicity compared to its non-fluorinated analogs. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Pentafluorophenoxy)ethanamine, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

While extensive experimental data for 2-(Pentafluorophenoxy)ethanamine is not publicly available, this guide synthesizes information from structurally related compounds, its hydrochloride salt, and computational predictions to provide a robust starting point for research and development. The emphasis is placed not only on the available data but also on the causal reasoning behind the selection of experimental protocols, empowering researchers to generate reliable data in their own laboratories.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity. 2-(Pentafluorophenoxy)ethanamine is comprised of a pentafluorophenoxy moiety linked via an ether bond to an ethylamine chain.

-

Molecular Formula: C₈H₆F₅NO

-

Molecular Weight: 227.13 g/mol

-

CAS Number: While a specific CAS number for the free base is not readily found in major databases, its hydrochloride salt is sometimes listed without a dedicated CAS number. A structurally similar isomer, 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine, has the CAS number 1583-76-2.[1] Researchers should take care to verify the identity of their material through the analytical methods described herein.

-

Structure:

Physicochemical Properties: Knowns and Predictions

A quantitative understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, from biological assays to formulation studies. Due to the limited availability of experimental data for 2-(Pentafluorophenoxy)ethanamine, the following table includes predicted values from computational models and data from its hydrochloride salt where available.

| Property | Predicted/Known Value | Source/Method | Significance in Drug Development |

| Molecular Weight | 227.13 g/mol (Free Base) 263.59 g/mol (HCl Salt) | Calculation [2] | Affects diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |

| Melting Point | Not available | - | Purity assessment and solid-state properties. |

| Boiling Point | Predicted: ~220-240 °C | Computational Estimation | Relevant for purification by distillation and assessing volatility. |

| pKa (of the amine) | Predicted: 8.5 - 9.5 | Computational Estimation | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |

| LogP (Octanol/Water) | Predicted: 2.0 - 2.5 | Computational Estimation | A key indicator of lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Predicted: Low (as free base) | Computational Estimation | Affects bioavailability and formulation options. Solubility is expected to be higher at acidic pH due to salt formation. |

Expert Insight: The high degree of fluorination is expected to significantly influence the electronic properties of the aromatic ring, potentially lowering the pKa of the amine compared to its non-fluorinated analog, 2-phenoxyethanamine. The pentafluorophenyl group also increases the compound's lipophilicity, as suggested by the predicted LogP value.

Synthesis and Purification

A plausible synthetic route for 2-(Pentafluorophenoxy)ethanamine is a Williamson ether synthesis, a robust and well-established method.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2-(Pentafluorophenoxy)ethanamine.

Step-by-Step Synthesis Protocol

-

Formation of the Alkoxide: To a solution of pentafluorophenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium pentafluorophenoxide.

-

Nucleophilic Substitution: Add 2-chloroethylamine hydrochloride to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred for 12-24 hours. The use of N-(2-bromoethyl)phthalimide is a common alternative to avoid potential side reactions with the free amine; this route requires a subsequent deprotection step using hydrazine.

-

Workup and Extraction: Quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Experimental Protocols for Physicochemical Characterization

The following protocols are standard, validated methods for determining the key physicochemical properties of a novel amine compound.

Determination of pKa by Potentiometric Titration

Causality: The pKa is a measure of the acidity of the conjugate acid of the amine. Potentiometric titration is a direct and accurate method to determine this value by monitoring the pH of a solution as a titrant is added.

Protocol:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of 2-(Pentafluorophenoxy)ethanamine and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative of the curve.

Determination of LogP by the Shake-Flask Method

Causality: The octanol-water partition coefficient (LogP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. The shake-flask method is the gold standard for its direct measurement.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 2-(Pentafluorophenoxy)ethanamine in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the analyte in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate LogP as: Log₁₀([Analyte]octanol / [Analyte]water).

Characterization by Spectroscopy

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Caption: Spectroscopic workflow for structural elucidation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include two triplets in the aliphatic region corresponding to the two methylene groups (-O-CH₂- and -CH₂-NH₂). The integration of these signals should be in a 2:2 ratio. The amine protons may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each of the carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for fluorinated compounds. It will provide information on the chemical environment of the five fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretch of the ether (around 1000-1300 cm⁻¹), and C-F bonds of the aromatic ring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Pentafluorophenoxy)ethanamine is not widely available, precautions for handling similar aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(Pentafluorophenoxy)ethanamine presents a compelling scaffold for the development of new chemical entities in various scientific disciplines. This guide has provided a framework for understanding its key physicochemical properties, drawing upon predictive models and data from related structures. The detailed experimental protocols offer a clear path for researchers to generate the empirical data needed to advance their work. As with any novel compound, careful and thorough characterization is paramount, and the methodologies outlined here provide a robust foundation for such an endeavor.

References

Sources

A Technical Guide to Polyfluorinated Phenoxyethanamine Derivatives in Drug Discovery

Introduction: The Strategic Value of Fluorination in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications can lead to enhanced membrane permeability, greater target selectivity, and improved resistance to metabolic degradation, ultimately translating to more effective and safer therapeutic agents.[1][3]

This guide focuses on the synthesis, properties, and applications of polyfluorinated phenoxyethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. While specific data on 2-(pentafluorophenoxy)ethanamine is not extensively documented in publicly available literature, the principles governing its synthesis and potential utility can be extrapolated from research on analogous fluorinated structures. We will explore the synthetic rationale for accessing these compounds and the profound impact that polyfluorination of the phenyl ring has on their biological activity.

Core Physicochemical Properties and Molecular Structure

Table 1: Predicted Physicochemical Properties of 2-(Pentafluorophenoxy)ethanamine

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | Not Assigned | The absence of a specific CAS number suggests this is a novel or research-scale compound. |

| Molecular Formula | C8H6F5NO | Based on the constituent atoms. |

| Molecular Weight | Approx. 243.13 g/mol | Calculated from the molecular formula. |

| pKa | Lower than non-fluorinated analog | The strong electron-withdrawing effect of the pentafluorophenyl group will decrease the basicity of the amine. |

| LogP | Higher than non-fluorinated analog | Fluorination generally increases lipophilicity.[4][5] |

| Metabolic Stability | Significantly Increased | The C-F bonds are highly resistant to enzymatic cleavage, particularly oxidation by cytochrome P450 enzymes.[4][6] |

Molecular Structure Visualization

The molecular structure of 2-(pentafluorophenoxy)ethanamine is characterized by a pentafluorinated benzene ring linked through an ether oxygen to an ethylamine side chain.

Caption: Molecular structure of 2-(Pentafluorophenoxy)ethanamine.

Synthesis of Polyfluorinated Phenoxyethanamine Derivatives: A Methodological Overview

The synthesis of polyfluorinated phenoxyethanamine derivatives typically involves the nucleophilic aromatic substitution (SNAr) reaction of a polyfluorinated phenol with a protected 2-aminoethyl halide or a similar electrophile, followed by deprotection of the amine. The high degree of fluorination on the aromatic ring activates it towards nucleophilic attack, making this a feasible synthetic route.

A general synthetic approach can be adapted from methodologies used for similar phenoxyethylamine compounds.[7][8][9]

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the synthesis of a polyfluorinated phenoxyethanamine, based on established chemical principles for analogous compounds.

Step 1: Formation of the Alkoxide

-

To a solution of pentafluorophenol in a suitable aprotic polar solvent (e.g., dry dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the pentafluorophenoxide salt.

Causality: The strong base is necessary to deprotonate the weakly acidic hydroxyl group of the phenol, forming the nucleophilic phenoxide. The inert atmosphere prevents quenching of the base by atmospheric moisture.

Step 2: Nucleophilic Aromatic Substitution

-

To the solution of the pentafluorophenoxide, add a solution of an N-protected 2-haloethylamine (e.g., N-Boc-2-chloroethylamine or N-Cbz-2-bromoethylamine) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-100 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Causality: The N-protection of the amine prevents it from acting as a competing nucleophile. Heating is often required to overcome the activation energy for the SNAr reaction.

Step 3: Deprotection of the Amine

-

Once the substitution reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts.

-

Concentrate the organic phase under reduced pressure.

-

Dissolve the crude protected product in a suitable solvent and treat with an appropriate deprotecting agent. For a Boc group, this is typically a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. For a Cbz group, catalytic hydrogenation is commonly employed.

-

After deprotection is complete, neutralize the reaction mixture if necessary and perform an extraction to isolate the free amine.

-

Purify the final product by column chromatography or distillation to yield the desired 2-(pentafluorophenoxy)ethanamine.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Caption: General synthetic workflow for 2-(pentafluorophenoxy)ethanamine.

Applications in Drug Discovery and Development

The incorporation of a pentafluorophenoxy moiety into a phenoxyethanamine scaffold is a strategic decision in drug design aimed at leveraging the unique properties of fluorine to enhance therapeutic potential.

Rationale for Use in Medicinal Chemistry

-

Metabolic Stability : One of the most significant advantages of polyfluorination is the enhanced metabolic stability.[4][6] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family, which are often responsible for the oxidative degradation of aromatic rings. This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.

-

Modulation of Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3][5] This is a critical consideration for drugs targeting the central nervous system.

-

Enhanced Target Binding : The highly polarized nature of the C-F bond can lead to favorable electrostatic interactions with protein targets. Fluorine can also participate in non-covalent interactions such as hydrogen bonds and halogen bonds, potentially increasing the binding affinity and selectivity of a ligand for its receptor.[2]

-

Fine-Tuning of pKa : The strong electron-withdrawing nature of the pentafluorophenyl group will lower the pKa of the terminal amine. This can be advantageous in optimizing the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[4]

Potential Therapeutic Areas

Phenoxyethanamine and its derivatives are found in a wide range of biologically active compounds, including adrenergic receptor modulators, serotonin and norepinephrine reuptake inhibitors, and antifungal agents. The introduction of a polyfluorinated phenyl ring could be explored in these and other areas to develop novel therapeutic agents with improved pharmacological profiles.

Safety and Handling

While specific toxicity data for 2-(pentafluorophenoxy)ethanamine is not available, general precautions for handling fluorinated aromatic compounds and amines should be followed. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Polyfluorinated phenoxyethanamine derivatives represent a promising class of molecules for drug discovery and development. The strategic incorporation of multiple fluorine atoms onto the aromatic ring can profoundly and beneficially modulate the physicochemical and pharmacokinetic properties of a lead compound. While 2-(pentafluorophenoxy)ethanamine itself is a molecule that warrants further investigation, the principles outlined in this guide provide a solid foundation for the rational design, synthesis, and evaluation of this and related compounds in the quest for novel and improved therapeutics. The continued development of synthetic methodologies for the selective introduction of fluorine will undoubtedly expand the toolbox of medicinal chemists and lead to the discovery of next-generation drugs.

References

-

Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs. National Institutes of Health.[Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.[Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health.[Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

-

Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube.[Link]

-

Application of Fluorine in Drug Design. ResearchGate.[Link]

-

Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-m-xylene. MDPI.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science.[Link]

-

Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. PrepChem.com.[Link]

-

Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Chemistry.[Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed.[Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed.[Link]

-

Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate.[Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health.[Link]

- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

-

Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health.[Link]

-

Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. National Institutes of Health.[Link]

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.[Link]

-

Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. ResearchGate.[Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. prepchem.com [prepchem.com]

- 8. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 9. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Characterization of 2-(Pentafluorophenoxy)ethanamine

Executive Summary

2-(Pentafluorophenoxy)ethanamine (CAS: 131747-41-6) is a specialized fluorinated building block used primarily in the design of proteolysis-targeting chimeras (PROTACs), fluorous-tagged reagents, and medicinal chemistry scaffolds. Its structure combines a highly electron-deficient pentafluorophenyl (

This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for 2-(Pentafluorophenoxy)ethanamine, synthesized from field-proven methodologies and chemometric principles of organofluorine chemistry.

Synthesis & Preparation Context

To accurately interpret the spectra, one must understand the synthetic origin. The presence of specific impurities (e.g., residual pentafluorophenol or solvents) often confounds analysis.

Primary Route: Nucleophilic Substitution (

Reaction Workflow

The following diagram illustrates the standard synthesis pathway and potential by-products that may appear in spectral data.

Caption: Synthesis of 2-(Pentafluorophenoxy)ethanamine via nucleophilic substitution. Note the potential for bis-alkylation impurities.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode (

The mass spectrum is dominated by the protonated molecular ion and characteristic fragmentation of the ether linkage.

| Parameter | Value | Notes |

| Molecular Formula | ||

| Exact Mass | 227.04 g/mol | |

| Observed Ion | 228.05 m/z | Base peak in ESI+. |

| Sodium Adduct | 250.03 m/z | Common in glass/solvent contamination. |

| Fragment Ion A | 167.0 m/z | |

| Fragment Ion B | 211.0 m/z | Loss of |

Mechanistic Insight: The C-O bond is relatively stable, but high collision energy (CID) will cleave the alkyl chain, leaving the resonance-stabilized pentafluorophenoxy cation (

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum is diagnostic for the coexistence of the aliphatic amine and the perfluorinated aromatic ring.

| Frequency (cm | Assignment | Description |

| 3350 - 3280 | N-H Stretch | Weak/Broad doublet (primary amine). |

| 2950 - 2860 | C-H Stretch | Aliphatic methylene ( |

| 1520 & 1480 | C=C Ring Stretch | Diagnostic: Strong bands characteristic of |

| 1250 - 1100 | C-F Stretch | Very strong, broad multiplet region. |

| 1050 - 1000 | C-O Stretch | Ether linkage (aryl-alkyl). |

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural verification. The

A. H NMR (Proton)

Solvent:

| Shift ( | Mult. | Int.[2][3][4][5] | Assignment | Structural Context |

| 4.15 - 4.25 | Triplet ( | 2H | Deshielded by Oxygen and | |

| 3.05 - 3.15 | Triplet ( | 2H | Typical for primary amines. | |

| 1.50 - 2.00 | Broad ( | 2H | Exchangeable; shift varies with concentration/solvent. | |

| - | - | - | Aromatic H | Absent. The ring is fully fluorinated. |

B. F NMR (Fluorine)

Reference:

| Shift ( | Mult. | Int.[2][3][4][5] | Assignment | Coupling ( |

| -156.0 to -158.0 | Multiplet ( | 2F | Ortho ( | Closest to Oxygen; shows complex coupling. |

| -162.0 to -164.0 | Triplet ( | 1F | Para ( | Distinct triplet due to coupling with meta-F. |

| -165.0 to -167.0 | Multiplet ( | 2F | Meta ( | Most shielded fluorines. |

C. C NMR (Carbon)

Solvent:

| Shift ( | Assignment | Splitting Pattern |

| 142.0 - 138.0 | Large doublets of multiplets ( | |

| 138.0 - 132.0 | Large doublets of multiplets ( | |

| 73.5 | Singlet (or weak triplet if long-range F coupling). | |

| 41.2 | Singlet. |

Experimental Workflow: Structural Validation

To confirm the identity of a synthesized batch, follow this logical validation loop:

Caption: Decision tree for spectroscopic validation of 2-(Pentafluorophenoxy)ethanamine.

References

-

Preparation of Pentafluorophenyl Ethers : Title:Reactions of Polyfluorobenzenes with Nucleophilic Reagents. Source: National Institutes of Health (PMC). URL:[Link]

-

General Reactivity of Pentafluorophenol : Title:Pentafluorophenyl Alkyl and Vinyl Ethers. Source: National Institutes of Health (PMC). URL:[Link]

-

NMR Chemical Shifts of Fluorine : Title:19F NMR Chemical Shifts and Coupling Constants. Source: University of California, Santa Barbara (UCSB) NMR Facility. URL:[Link] (General Reference for F-19 Shifts)

-

Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine (Analogous Protocol) : Title:Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. Source: PrepChem. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. CAS 26583-60-8: 2-(2-Methylphenoxy)ethanamine | CymitQuimica [cymitquimica.com]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. learninglink.oup.com [learninglink.oup.com]

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-(Pentafluorophenoxy)ethanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in 2-(pentafluorophenoxy)ethanamine. This molecule is of significant interest as a building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the pentafluorophenoxy moiety. This document delves into the anticipated effects of the electron-withdrawing pentafluorophenyl group on the amine's basicity and nucleophilicity, providing a theoretical framework for understanding its reaction profile. Detailed, field-proven protocols for key transformations—acylation, alkylation, and sulfonylation—are presented, emphasizing experimental design and the rationale behind procedural steps to ensure high-yield, validated outcomes.

Introduction: The Duality of Reactivity in a Fluorinated Building Block

2-(Pentafluorophenoxy)ethanamine presents a fascinating case study in amine reactivity. The primary aliphatic amine is inherently a nucleophilic and basic center, poised to participate in a wide array of chemical transformations. However, the presence of the strongly electron-withdrawing pentafluorophenoxy group at the β-position introduces a significant electronic perturbation. This guide will dissect this duality, offering both theoretical insights and practical, actionable protocols for the synthetic chemist. Understanding and controlling the reactivity of this amine is paramount for its effective incorporation into novel molecular architectures.

Electronic Landscape: The Influence of the Pentafluorophenoxy Group

The five fluorine atoms on the phenyl ring exert a powerful negative inductive effect (-I), withdrawing electron density from the phenoxy oxygen and, by extension, through the ethyl linker to the nitrogen atom of the amine. This electronic pull has profound consequences for the amine's fundamental chemical properties.

Basicity: A Quantitative Perspective

| Compound | pKa of Conjugate Acid | Rationale for Basicity |

| Ethylamine | 10.67[1] | The ethyl group is weakly electron-donating, increasing the electron density on the nitrogen. |

| 2-Phenoxyethanamine | ~9.8 (estimated) | The phenoxy group is weakly electron-withdrawing, slightly reducing basicity compared to ethylamine. |

| 2,2,2-Trifluoroethanamine | 5.7[2] | The three fluorine atoms exert a strong -I effect, significantly reducing the electron density on the nitrogen and thus its basicity. |

| 2-(Pentafluorophenoxy)ethanamine | ~7-8 (Estimated) | The pentafluorophenoxy group is strongly electron-withdrawing, leading to a substantial decrease in basicity compared to ethylamine and 2-phenoxyethanamine. The effect is anticipated to be less pronounced than in 2,2,2-trifluoroethanamine due to the greater distance of the fluorine atoms from the amine. |

This significant reduction in basicity means that 2-(pentafluorophenoxy)ethanamine will require stronger bases for deprotonation in certain reactions and will exist in its protonated form at lower pH values compared to simple alkylamines.

Nucleophilicity: A Balancing Act

Nucleophilicity, the ability of the amine to attack an electrophilic center, is also attenuated by the electron-withdrawing nature of the pentafluorophenoxy group. The lone pair of electrons on the nitrogen is less available for donation. However, it is crucial to recognize that 2-(pentafluorophenoxy)ethanamine remains a competent nucleophile, readily participating in reactions with suitable electrophiles. The key is to select appropriate reaction conditions that account for this moderated reactivity.

Sources

Theoretical Framework & Electronic Structure Profiling of 2-(Pentafluorophenoxy)ethanamine

Executive Summary & Molecular Significance

2-(Pentafluorophenoxy)ethanamine (PFPEA) represents a critical building block in the development of fluorous-tagged bioactive molecules and advanced materials. Structurally, it consists of a highly electron-deficient pentafluorophenyl ring linked via an ether oxygen to an ethylamine chain.

This guide provides a comprehensive theoretical framework for the characterization of PFPEA. Unlike standard phenoxyethylamines, the presence of five fluorine atoms dramatically alters the electronic landscape, introducing significant

Key Theoretical Features

| Feature | Description | Impact on Reactivity |

| Electronic Effect | Strong -I (Inductive) effect from | Reduced amine basicity ( |

| Electrostatics | Positive electrostatic potential ( | Facilitates anion- |

| Conformation | Gauche vs. Anti preference in | Dictates binding modes in receptor pockets. |

Computational Methodology: The "Gold Standard" Protocol

To achieve high-fidelity theoretical data for PFPEA, a multi-tiered computational approach is required. The following protocol synthesizes standard density functional theory (DFT) with dispersion corrections essential for modeling fluorinated systems.

Functional & Basis Set Selection[1]

-

Optimization & Frequency: wB97X-D or M06-2X / 6-311++G(d,p).

-

Rationale: The pentafluorophenyl ring engages in non-covalent interactions (NCIs) where dispersion forces are critical. Standard B3LYP often fails to capture these subtle

-stacking energies accurately.

-

-

Electronic Properties (HOMO/LUMO): CAM-B3LYP / def2-TZVP.

-

Rationale: Long-range corrected functionals are necessary to correctly describe charge-transfer excitations in push-pull systems (Amine donor

Fluorous acceptor).

-

-

Solvation Model: PCM (Polarizable Continuum Model) using Water (

) and Dichloromethane (

Workflow Diagram

The following Graphviz diagram illustrates the logical flow for the theoretical characterization of PFPEA.

Caption: Step-by-step computational workflow for the structural and electronic validation of PFPEA.

Structural & Geometric Analysis

Conformational Landscape

The flexibility of the ethyl chain (

-

Intramolecular H-Bonding: A weak

or -

Dipole Minimization: The strong dipole of the

bonds opposes the amine dipole, potentially favoring an anti arrangement in non-polar solvents to minimize dipole repulsion.

Geometric Parameters (Predicted)

Based on analogous pentafluorophenoxy structures, the following geometric parameters are the benchmarks for a converged structure:

| Parameter | Atoms | Expected Value ( | Note |

| Bond Length | Shortened due to | ||

| Bond Length | Typical strong C-F bond. | ||

| Bond Angle | Expanded due to steric repulsion of ortho-fluorines. | ||

| Torsion | Energy difference likely |

Electronic Structure Profiling

Frontier Molecular Orbitals (FMO)

The reactivity of PFPEA is defined by the spatial distribution of its Frontier Molecular Orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Amine Nitrogen lone pair and partially on the Ether Oxygen . This confirms the molecule's role as a nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized almost exclusively on the Pentafluorophenyl Ring . The high electronegativity of the five fluorine atoms lowers the LUMO energy, making the ring susceptible to nucleophilic aromatic substitution (

) or electron capture.

Global Reactivity Descriptors:

Using Koopmans' theorem (

-

Chemical Hardness (

): Indicates resistance to charge transfer. -

Electrophilicity Index (

): High

Molecular Electrostatic Potential (MEP) & The -Hole

A critical theoretical feature of PFPEA is the

-

Visualization: An MEP map will show a region of positive electrostatic potential (Blue) directly above and below the center of the

ring. -

Significance: This positive potential allows the ring to interact with anion-rich regions (e.g., carboxylates in proteins) or lone pairs, a phenomenon known as anion-

interaction . This is distinct from standard hydrophobic interactions and is a key design element in modern medicinal chemistry.

Spectroscopic Signatures (Theoretical Predictions)

To validate synthesized PFPEA, theoretical vibrational frequencies (scaled by ~0.96 for DFT anharmonicity) provide the following diagnostic bands:

| Vibrational Mode | Frequency ( | Intensity | Assignment |

| Medium | Primary amine stretching (Sym/Asym). | ||

| Absent | N/A | No aromatic C-H bonds (fully fluorinated). | |

| Strong | Fluorinated ring breathing modes. | ||

| Very Strong | Multiple bands; diagnostic of | ||

| Strong | Ether linkage stretch. |

Experimental Validation Protocols

To ensure the theoretical model aligns with physical reality, the following experimental validations are recommended:

-

X-Ray Crystallography: Grow single crystals (likely as a hydrochloride salt) to verify the

torsion angle. -

NMR Titration: Monitor

NMR shifts upon adding a Lewis base. A shift would confirm the presence and strength of the predicted -

pKa Determination: Potentiometric titration to determine the basicity of the amine. Theoretical

can be calculated using thermodynamic cycles (Gibbs free energy of solvation).

Interaction Pathway Diagram

The following diagram details how the theoretical properties translate to biological interaction mechanisms.

Caption: Mechanism of action: The dual-nature of PFPEA acting as both an H-bond donor and a Pi-hole acceptor.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software citation for DFT calculations). Link

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. (Validation of wB97X-D and range-separated functionals). Link

-

Scholfield, M. R., et al. (2013). Protein–Ligand Interactions: The Fluorine Connection. Angewandte Chemie International Edition, 52(10), 2656-2678. (Foundational text on C-F and Pi-hole interactions in drug design). Link

-

Frontera, A., et al. (2011). Putting order into the discipline of anion–

interactions. Chemical Communications, 47, 5356-5361. (Theoretical basis for the reactivity of the pentafluorophenyl ring). Link -

Hunter, C. A. (2010). Quantifying Intermolecular Interactions: Guidelines for the Molecular Designer. Angewandte Chemie, 43(40), 5310-5324. (Methodology for estimating interaction strengths).[1][2] Link

Sources

Methodological & Application

Using 2-(Pentafluorophenoxy)ethanamine in peptide synthesis

Application Note: Strategic Incorporation of 2-(Pentafluorophenoxy)ethanamine in Peptide Synthesis

F NMR and Bioconjugation.Executive Summary

2-(Pentafluorophenoxy)ethanamine (CAS: 131747-41-6) represents a specialized heterobifunctional building block distinct from the common pentafluorophenyl (Pfp) esters used for carboxyl activation. While Pfp esters are transient leaving groups, this molecule serves as a permanent payload , installing a chemically robust pentafluorophenyl ether moiety onto a peptide scaffold via its primary amine handle.

This guide details the protocols for utilizing this reagent in Solid-Phase Peptide Synthesis (SPPS) to achieve two primary bio-analytical objectives:

- F NMR Probing: Installation of a sensitive fluorine reporter tag with distinct chemical shifts and no background signal in biological media.

-

Cysteine-Selective Bioconjugation: Utilization of the electron-deficient perfluoroaryl ring as a "warhead" for nucleophilic aromatic substitution (

) with thiols, enabling site-specific labeling or macrocyclization.

Chemical Profile & Mechanism of Action

Molecule: 2-(Pentafluorophenoxy)ethanamine Functional Logic:

-

The Amine Handle (

): Allows standard amide coupling to carboxylic acids (C-terminus, Asp/Glu side chains, or functionalized linkers) using standard HATU/DIPEA chemistry. -

The Pfp-Ether Payload (

):-

Electronic Character: The five fluorine atoms create a highly electron-deficient ring.

-

NMR Utility: The fluorine atoms provide a high-sensitivity signal for

F NMR.[1][2][3][4] The ortho, meta, and para fluorines are magnetically non-equivalent, providing a characteristic spectral fingerprint. -

Reactivity: The para-fluorine atom is susceptible to regioselective displacement by soft nucleophiles (specifically thiols) in polar aprotic solvents, facilitating "click-like" bioconjugation.

-

Workflow Visualization

The following diagram illustrates the parallel workflows for using this reagent: direct NMR analysis versus thiol-mediated conjugation.

Caption: Workflow for incorporating 2-(Pentafluorophenoxy)ethanamine. The pathway diverges post-cleavage for either structural analysis or chemical modification.

Protocol A: On-Resin Incorporation

This protocol assumes the peptide is synthesized on a standard resin (e.g., Rink Amide or Wang) and an orthogonal carboxylic acid site (e.g., Glutamic acid side chain or N-terminal linker) is available for modification.

Reagents Required:

-

2-(Pentafluorophenoxy)ethanamine (1.5 – 2.0 equivalents relative to resin loading).

-

HATU (1.5 – 2.0 equivalents).

-

DIPEA (Diisopropylethylamine) (3.0 – 4.0 equivalents).

-

DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure:

-

Resin Preparation:

-

Ensure the target carboxylic acid group is exposed. If utilizing a side-chain modification (e.g., Fmoc-Glu(OAll)-OH), selectively remove the allyl group using Pd(PPh

) -

Wash resin 3x with DMF.

-

-

Activation:

-

In a separate vial, dissolve HATU and the carboxylic acid component (if coupling in solution) or simply prepare the HATU solution if the acid is on the resin. Note: Since the acid is on the resin, we add the activation mix to the resin.

-

Correct Sequence: Add HATU (dissolved in DMF) and DIPEA to the resin-bound peptide. Shake for 30 seconds to pre-activate the on-resin carboxylates.

-

-

Coupling:

-

Add 2-(Pentafluorophenoxy)ethanamine (dissolved in minimum DMF) to the reaction vessel.

-

Agitate at room temperature for 2 to 4 hours .

-

Note: The amine is nucleophilic, but the Pfp-ether group is electron-withdrawing, potentially reducing the nucleophilicity of the ethylamine slightly compared to a standard alkyl amine. Extended coupling time ensures completion.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin). A negative result (yellow beads) indicates successful capping of the amine; however, since we are coupling an amine to an acid, the Kaiser test is less useful unless checking for the disappearance of a free amine if one was the starting point.

-

Better Check: Micro-cleavage and LC-MS analysis. Look for the mass shift corresponding to the addition of the Pfp-ethyl moiety (+225.1 Da).

-

-

Cleavage:

-

Wash resin with DMF (3x) and DCM (3x).

-

Cleave using standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H

O). -

Caution: Avoid using thiols (EDT/DODT) in the cleavage cocktail if you plan to keep the Pfp group intact for later conjugation, as high concentrations of thiols in acidic media might lead to premature side reactions or scrambling, although

is disfavored in acid. TIPS is the safer scavenger.

-

Protocol B: Bioconjugation via (Cysteine Labeling)

The Pfp-ether moiety acts as a specific electrophile. Under basic conditions, a cysteine thiol will displace the para-fluorine atom.

Reaction Logic:

Procedure:

-

Buffer Preparation: Prepare a reaction buffer of 50 mM Tris-HCl (pH 8.5) containing 20-50% DMF (to ensure solubility of the Pfp-peptide).

-

Reactants:

-

Dissolve the Pfp-functionalized peptide (0.1 – 1 mM final concentration).

-

Add the thiol-containing molecule (e.g., Cysteine-peptide, fluorophore-thiol) at 1.2 – 2.0 equivalents.

-

-

Incubation:

-

Incubate at 37°C for 2–6 hours.

-

Note: The reaction rate is slower than maleimide conjugation but yields a highly stable aromatic thioether bond, resistant to retro-Michael addition.

-

-

Quenching & Purification:

-

Quench by acidifying with TFA to pH < 3.

-

Purify via RP-HPLC.

-

-

Validation:

-

LC-MS: Observe the mass change. Loss of F (19 Da) + Addition of Thiol.

- F NMR: The symmetry of the Pfp group breaks. The signal pattern will shift dramatically from a 3-signal system (ortho, meta, para) to a 2-signal system (ortho, meta) as the para-fluorine is lost.

-

Analytical Data: F NMR Characteristics

When used purely as a probe (Protocol A), the Pfp-ether exhibits a characteristic spectral signature useful for monitoring peptide conformation or binding events.

| Fluorine Position | Approx.[1][5][6] Chemical Shift ( | Multiplicity | Integral |

| Ortho (2,6) | -150 to -155 | Doublet (complex) | 2F |

| Para (4) | -160 to -165 | Triplet | 1F |

| Meta (3,5) | -165 to -170 | Triplet (complex) | 2F |

Note: Chemical shifts are referenced to CFCl

Troubleshooting & Critical Considerations

-

Solubility: The Pfp group is lipophilic. If the peptide sequence is already hydrophobic, the addition of this group may cause aggregation. Use high percentages of DMF/NMP during coupling and purification.

-

Base Sensitivity: While the Pfp-ether is stable in TFA, it is sensitive to strong bases (e.g., 20% piperidine) over long exposures if the temperature is elevated. Standard Fmoc deprotection cycles are generally safe, but avoid leaving the Pfp-peptide in piperidine overnight.

-

Scavenger Selection: During TFA cleavage, avoid 1,2-ethanedithiol (EDT) if possible. While

requires basic conditions, high concentrations of dithiol in TFA can sometimes lead to trace reduction or substitution. Triisopropylsilane (TIPS) is the recommended scavenger.

References

-

Pentelute, B. L., et al. (2015). "Perfluoroaryl-Cysteine SNAr Chemistry: A New Strategy for Peptide Macrocyclization." Nature Chemistry.

- Context: Establishes the foundational chemistry of perfluoroaryl-thiol reactivity in peptides.

-

Pomerantz, W. C., et al. (2014). "Using 19F NMR to Probe Biological Interactions of Proteins and Peptides." ACS Chemical Biology.[2]

- Context: Comprehensive review on designing fluorinated probes for NMR, valid

-

Spokoyny, A. M., et al. (2011). "A Perfluoroaryl-Cysteine SNAr Route to Unprotected Peptide Macrocycles." Journal of the American Chemical Society.[3]

- Context: detailed mechanistic insight into the reaction conditions required for the cysteine displacement described in Protocol B.

-

BenchChem Technical Support. (2025). "Optimizing Peptide Synthesis with Pentafluorophenyl Esters and Linkers." BenchChem Application Notes.

Sources

- 1. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]

- 5. scispace.com [scispace.com]

- 6. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Leveraging 2-(Pentafluorophenoxy)ethanamine in Amide Synthesis and Nucleophilic Reactions: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pentafluorophenoxy)ethanamine is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary amine and a highly activated pentafluorophenoxy ether linkage, offers dual reactivity that can be strategically exploited. This document provides an in-depth guide to the experimental setup for key reactions involving this compound. We will explore its application in robust amide bond formation and discuss the conditions under which the pentafluorophenoxy group can serve as an effective leaving group in nucleophilic substitution reactions. This note is intended for researchers and drug development professionals seeking to incorporate this valuable building block into their synthetic workflows.

Core Principles: Understanding the Dual Reactivity

The synthetic utility of 2-(pentafluorophenoxy)ethanamine stems from two distinct reactive sites within its molecular architecture. A thorough understanding of their individual characteristics is paramount for successful experimental design.

1.1. The Primary Amine: A Potent Nucleophile

The terminal ethylamine moiety (-CH₂CH₂NH₂) is the most prominent reactive center. The nitrogen atom possesses a lone pair of electrons, rendering it a strong nucleophile and a moderate base.[1][2] This functionality is readily available for a wide array of classic amine reactions, most notably acylation to form highly stable amide bonds. In the context of drug design, the amide bond is a fundamental linkage, and primary amines are crucial for its construction.[3]

1.2. The Pentafluorophenoxy Moiety: An Electronically Activated Leaving Group

The pentafluorophenyl ring is a powerful electron-withdrawing group due to the high electronegativity of the five fluorine atoms. This electronic pull has two significant consequences:

-

Stabilization of the Phenoxide: The negative charge on the corresponding pentafluorophenoxide anion is extensively delocalized and stabilized by the fluorine substituents. This makes it a significantly weaker base and, consequently, a much better leaving group compared to an unsubstituted phenoxide.[4][5]

-

Activation of the Ether Linkage: The electron-withdrawing nature of the ring polarizes the C-O ether bond, making the adjacent benzylic-like carbon more electrophilic and susceptible to nucleophilic attack.

While the ether bond is generally stable, the pentafluorophenoxy group can be displaced under specific reaction conditions, a property that can be exploited for further molecular diversification.[4]

Critical Safety & Handling Protocols

Proper handling of 2-(pentafluorophenoxy)ethanamine and its derivatives is essential for laboratory safety. The compound is classified as corrosive and can cause severe skin burns and eye damage.[6] Inhalation and skin contact are harmful.[6][7]

Mandatory Safety Procedures:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] An emergency safety shower and eye wash station must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles are required at all times. For splash hazards, a full face shield should be worn over the goggles.[8]

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[6][9] Recommended storage is often refrigerated (2-8°C).[9][10]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This is considered hazardous waste.[6]

Application I: Robust Amide Bond Formation via Acylation

The most prevalent application for 2-(pentafluorophenoxy)ethanamine is its use as the amine component in amide coupling reactions. This reaction forms the basis for constructing countless pharmaceutical candidates. The general mechanism is a nucleophilic acyl substitution, where the amine attacks an activated carboxylic acid derivative.[11][12]

Diagram: Nucleophilic Acyl Substitution Workflow

Caption: Workflow for amide coupling via nucleophilic acyl substitution.

Detailed Protocol: General Amide Coupling with HATU

This protocol describes a reliable method for coupling a generic carboxylic acid with 2-(pentafluorophenoxy)ethanamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent.[13]

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-(Pentafluorophenoxy)ethanamine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (round-bottom flask with stir bar)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF in the reaction vessel. Stir the solution for 5-10 minutes at room temperature. This pre-activation step is crucial for efficient coupling.

-

Base Addition: Add DIPEA (3.0 eq) to the solution. The mixture may change color.

-

Amine Addition: Add a solution of 2-(pentafluorophenoxy)ethanamine (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the limiting reagent, usually the carboxylic acid) is consumed. Reaction times can vary from 1 to 12 hours.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Summary: Representative Amide Coupling Reactions

The following table provides expected outcomes for the coupling of 2-(pentafluorophenoxy)ethanamine with various carboxylic acid types.

| Carboxylic Acid Type | Coupling Reagent | Base | Solvent | Typical Time (h) | Expected Yield | Notes |

| Simple Aliphatic (e.g., Acetic Acid) | EDC/HOBt | DIPEA | DCM | 2-4 | >90% | Generally high-yielding and fast. |

| Aromatic (e.g., Benzoic Acid) | HATU | DIPEA | DMF | 4-8 | 85-95% | Highly efficient coupling. |

| α,β-Unsaturated | COMU | Collidine | MeCN | 6-12 | 80-90% | COMU can help minimize side reactions. |

| Sterically Hindered (e.g., Diphenylacetic Acid) | HATU / PyAOP | DIPEA | DMF | 12-24 | 60-85% | Requires more potent coupling agents and longer reaction times.[14] |

Application II: Nucleophilic Substitution of the Pentafluorophenoxy Group

While the primary amine is the more reactive site under standard conditions, the ether linkage can be cleaved by potent nucleophiles, leveraging the pentafluorophenoxy moiety as a leaving group.[4] This strategy is less common but offers a pathway to novel structures that would be otherwise difficult to access.

Diagram: SₙAr-type Reaction Pathway

Caption: General pathway for nucleophilic substitution of the C₆F₅O- group.

Protocol: Thiolation via Nucleophilic Aromatic Substitution

This protocol outlines a representative reaction where a strong nucleophile, sodium thiophenoxide, displaces the pentafluorophenoxy group.

Materials:

-

2-(Pentafluorophenoxy)ethanamine (1.0 eq)

-

Thiophenol (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction vessel (round-bottom flask with stir bar)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Nucleophile Preparation: Under an inert atmosphere, carefully add sodium hydride (1.3 eq) to a solution of thiophenol (1.2 eq) in anhydrous DMSO at 0°C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium thiophenoxide salt. Hydrogen gas is evolved; ensure proper ventilation.

-

Substrate Addition: Add a solution of 2-(pentafluorophenoxy)ethanamine (1.0 eq) in a small amount of anhydrous DMSO to the reaction mixture.

-

Reaction: Slowly warm the reaction to an elevated temperature (e.g., 80-100°C). The higher temperature is necessary to overcome the activation energy for cleaving the C-O bond. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and cautiously quench by adding water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude material via flash column chromatography to isolate the desired 2-(phenylthio)ethanamine product.

Conclusion

2-(Pentafluorophenoxy)ethanamine is a powerful and versatile building block for chemical synthesis. Its primary amine provides a reliable handle for constructing amide bonds, a cornerstone of medicinal chemistry. Furthermore, the electronically activated pentafluorophenoxy group presents opportunities for more advanced synthetic transformations through nucleophilic substitution. By understanding the distinct reactivity of each functional group and applying the robust protocols outlined in this note, researchers can effectively harness the full synthetic potential of this valuable reagent.

References

-

Title: Pentafluorophenyl Alkyl and Vinyl Ethers Source: PMC - NIH URL: [Link]

-

Title: Leaving group Source: Wikipedia URL: [Link]

- Title: Amide library formation using a “by-product-free” activation/coupling sequence Source: Google Patents URL

-

Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: PMC - NIH URL: [Link]

-

Title: What Makes A Good Leaving Group? Source: Master Organic Chemistry URL: [Link]

-

Title: Amide coupling by in situ formation of acyl fluorides from carboxylic acids and reaction with amines Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]

-

Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

-

Title: Amide coupling reaction in medicinal chemistry Source: HepatoChem URL: [Link]

-

Title: Contribution of Organofluorine Compounds to Pharmaceuticals Source: PMC - NIH URL: [Link]

-

Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: PMC - NIH URL: [Link]

-

Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PMC - NIH URL: [Link]

-

Title: Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

-

Title: Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry) Source: YouTube URL: [Link]

-

Title: reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. hepatochem.com [hepatochem.com]

- 4. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. chemimpex.com [chemimpex.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. savemyexams.com [savemyexams.com]

- 13. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

Application Note: 2-(Pentafluorophenoxy)ethanamine in Novel Polymer Development

[1]

Executive Summary

2-(Pentafluorophenoxy)ethanamine (CAS: 131747-45-0) is a specialized fluorinated building block distinct from the more common pentafluorophenyl (PFP) esters.[1] While PFP esters are electrophilic "active esters" used for conjugation, the pentafluorophenoxy moiety in this amine is chemically stable, electron-deficient, and highly hydrophobic.[1]

This guide details the utilization of 2-(Pentafluorophenoxy)ethanamine as a nucleophilic tether to introduce perfluorinated aromatic groups into polymer architectures. The primary applications leverage the unique quadrupole-quadrupole interactions (phenyl-perfluorophenyl

Chemical Rationale & Properties[1][2][3][4][5][6][7][8]

The Fluorine Effect

Unlike aliphatic fluorines (e.g., trifluoroethyl amines), the pentafluorophenyl (PFP) ring possesses a reversed quadrupole moment compared to benzene.

-

Benzene: Electron-rich

-face (partial negative).[1] -

Pentafluorobenzene: Electron-poor

-face (partial positive).[1]

When a polymer containing PFP groups (derived from this amine) is blended with a polymer containing electron-rich aromatics (e.g., Polystyrene, Poly(benzyl methacrylate)), they stack in an alternating face-to-face geometry.[1] This non-covalent interaction (

Key Specifications

| Property | Value | Relevance |

| Molecular Formula | High F-content for NMR/MRI | |

| Molecular Weight | 227.13 g/mol | -- |

| Functional Group | Primary Amine ( | Nucleophile for grafting/monomer synthesis |

| PFP Linkage | Ether ( | Hydrolytically stable (unlike esters) |

| Solubility | MeOH, DCM, THF | Compatible with organic synthesis |

Protocol A: Synthesis of PFP-Functionalized Monomer

Target: N-(2-(pentafluorophenoxy)ethyl)methacrylamide (PFP-MA) Purpose: To create a polymerizable vinyl monomer carrying the PFP group.[1]

Reagents

-

2-(Pentafluorophenoxy)ethanamine (1.0 eq)

-

Methacryloyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Inhibitor: BHT (trace)

Step-by-Step Methodology

-

Setup: Purge a 250 mL round-bottom flask with

. Add 2-(Pentafluorophenoxy)ethanamine (10 mmol, 2.27 g) and TEA (12 mmol, 1.67 mL) to 50 mL anhydrous DCM. Cool to -

Addition: Dropwise add Methacryloyl chloride (11 mmol, 1.07 mL) diluted in 10 mL DCM over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (formation of a higher

spot). -

Workup:

-

Wash reaction mixture with

( -

Wash with Sat.

( -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica column chromatography (Hexane:EtOAc 8:2).

-

Yield: Expect 85-90% as a white solid.

Visualization: Synthesis Workflow

Caption: Synthesis of PFP-Methacrylamide monomer via Schotten-Baumann conditions.

Protocol B: Post-Polymerization Modification (PPM)

Target: Grafting PFP groups onto a Poly(Glycidyl Methacrylate) (PGMA) backbone. Purpose: To functionalize surfaces or pre-made scaffolds with fluorinated motifs.[1]

Reagents[1]

-

PGMA homopolymer or copolymer (

) -

2-(Pentafluorophenoxy)ethanamine (1.5 eq relative to epoxide units)

-

Catalyst:

(10 mol%) or mild heating -

Solvent: DMF or DMSO

Methodology

-

Dissolution: Dissolve PGMA (1.0 g) in DMF (10 mL).

-

Activation: Add 2-(Pentafluorophenoxy)ethanamine (excess) and catalyst.

-

Reaction: Heat to

for 24 hours under -

Purification: Precipitate the polymer into cold diethyl ether (

). -

Validation: Analyze by

-NMR. Look for the disappearance of epoxide signals (

Application: Self-Healing Supramolecular Networks[1][8][9][10]

This is the most advanced application. By mixing the PFP-polymer (synthesized in Protocol A) with a Phenyl-rich polymer, you create a network crosslinked by electrostatic stacking.[1]

Network Assembly

-

Polymer 1 (Donor): Poly(Styrene-co-Butyl Acrylate) (Rich in electron-rich phenyls).

-

Polymer 2 (Acceptor): Poly(PFP-MA-co-Butyl Acrylate) (Synthesized via Protocol A).[1]

-

Mixing: Dissolve both polymers in THF (50 mg/mL) in a 1:1 molar ratio of Phenyl:PFP units.

-

Casting: Drop-cast onto a Teflon mold and anneal at

to remove solvent. -

Testing: Cut the film with a razor. Press the edges together for 1 minute at RT. The

-

Mechanism Visualization

Caption: Mechanism of supramolecular crosslinking between PFP-functionalized and Phenyl-functionalized polymers.

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Low Yield (Monomer) | Hydrolysis of acid chloride | Ensure DCM is anhydrous; keep system under |

| Incomplete Grafting (PPM) | Steric hindrance on backbone | Increase reaction temp to |

| No Gelation (Network) | Molar mismatch | Ensure 1:1 ratio of Phenyl:PFP units. Excess of either weakens the network. |

| NMR Signals Broad | Aggregation in solvent | Use |

References

-

Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters. Source: University of Surrey.[4] Context: Establishes the reactivity of PFP-esters vs. PFP-ethers and general handling of fluorinated aromatics in RAFT polymerization. 4

-

Host-Enhanced Phenyl-Perfluorophenyl Polar-Pi Interactions. Source: Journal of the American Chemical Society (JACS), 2020. Context: Defines the thermodynamic basis (

) for the supramolecular interaction utilized in Protocol B and the self-healing mechanism. 2 -

Intramolecular interactions of a phenyl/perfluorophenyl pair in the formation of supramolecular nanofibers. Source: Angewandte Chemie Int.[1][5] Ed., 2014.[1][5] Context: Validates the use of PFP-amine derivatives in creating self-assembling nanostructures.[1][5] 5

-

PubChem Compound Summary: 2,2,2-Trifluoroethanamine. Source: National Library of Medicine. Context: Provides comparative data on fluorinated amine reactivity and handling (Analogous handling for PFP-ethanamine). 1

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. Intramolecular interactions of a phenyl/perfluorophenyl pair in the formation of supramolecular nanofibers and hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification challenges of 2-(Pentafluorophenoxy)ethanamine reaction products

Case Reference: PFP-LINK-001

Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]

Executive Summary: The "Janus" Molecule

You are encountering difficulties with 2-(Pentafluorophenoxy)ethanamine . This molecule presents a classic "Janus" problem in purification:

-

The Head (Pentafluorophenyl - PFP): Highly lipophilic, electron-deficient, and prone to nucleophilic aromatic substitution (

).[1] -

The Tail (Ethanamine): Highly polar, basic, and prone to strong interactions with silanols (streaking).[1]

This guide addresses the three most common support tickets we receive: silica streaking, "ghost" impurities (self-reactivity), and solubility inversions.[1]

Module 1: Chromatographic Behavior (The "Sticky" Problem)

User Complaint: "My product streaks across the entire TLC plate and elutes as a broad smear on the flash column, causing poor separation."

Root Cause:

The primary amine interacts via hydrogen bonding and electrostatic forces with the acidic silanol groups (

Protocol: Amine-Modified Silica Chromatography

Do not use standard silica conditions. You must deactivate the silica surface.

Step-by-Step Workflow:

-

Mobile Phase Preparation:

-

Column Pre-treatment:

-

Flush the column with 3 column volumes (CV) of the modified solvent before loading your sample. This ensures the silica is already deactivated.

-

-

Loading:

-

Dissolve crude material in a minimum amount of DCM (with 1% TEA).[1] Avoid loading in pure MeOH, as this broadens the band immediately.

-

Figure 1: Mechanism of amine tailing on silica and the competitive displacement effect of Triethylamine (TEA).[1]

Module 2: Chemical Stability (The "Self-Destruct" Mode)[1]

User Complaint: "I isolated the pure compound, but after rotary evaporation or storage, I see new impurities and the Fluorine NMR looks complex."

Root Cause:

The PFP ring is highly activated for Nucleophilic Aromatic Substitution (

-

Risk: Intermolecular attack (dimerization/polymerization) occurs if the free base is concentrated or heated.[1]

Diagnostic:

NMR Analysis

Use

| Species | Pattern Description | Chemical Shift Trend |

| Intact Product | 3 Signals: ortho (2F), meta (2F), para (1F) | para-F is distinct (~ -160 to -165 ppm).[1] |

| para-F is missing. New pattern for disubstituted ring. | Loss of the para-F signal; complex splitting in ortho/meta. |

Prevention Protocol: Salt Formation

Never store 2-(Pentafluorophenoxy)ethanamine as a free base for extended periods.[1]

-

Immediate Acidification: Upon isolation, immediately treat the ethereal solution of the amine with HCl (in dioxane/ether) or TFA .

-

Storage: Store as the Ammonium Salt. This protonates the amine (

), removing its nucleophilicity and preventing the

Figure 2: The "Self-Destruction" pathway.[1] The amine tail attacks the activated PFP head of a neighboring molecule.

Module 3: Solubility & Extraction (The Phase Inversion)

User Complaint: "I cannot extract the product into the organic layer during workup."

Root Cause: While the PFP group is lipophilic, the amine group dominates solubility at low pH.

Solubility Table: pH Dependence

| pH Environment | Dominant Species | Solubility | Target Layer |

| Acidic (pH < 8) | Water Soluble | Aqueous | |

| Basic (pH > 10) | Organic Soluble | DCM / Ethyl Acetate |

Troubleshooting Steps:

-

Check Aqueous pH: Ensure the aqueous layer is pH > 10 using 1M NaOH or saturated

. -

Solvent Choice: Use Dichloromethane (DCM) for extraction.[1][2] The high density of PFP combined with DCM ensures good separation.

-

Emulsions: If an emulsion forms (common with fluorinated surfactants), add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1]

References

-

Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.[1] [1]

-

Biotage. (2023).[1] Purifying Amines on Silica: Troubleshooting Guide. Biotage Knowledge Base.

-

Ingemann, S., et al. (1982).[1] Nucleophilic Aromatic Substitution in the Gas Phase: Reactions between Nucleophiles and Alkyl Pentafluorophenyl Ethers.[3] Journal of the American Chemical Society, 104(24), 6520-6527.[1]

-

Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison. (Reference for Amine/Phenol acidity).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. NUCLEOPHILIC AROMATIC SUBSTITUTION IN THE GAS PHASE: THE IMPORTANCE OF F-ION-MOLECULE COMPLEXES FORMED IN GAS-PHASE REACTIONS BETWEEN NUCLEOPHILES AND SOME ALKYL PENTAFLUOROPHENYL ETHERS [pascal-francis.inist.fr]

Technical Support Center: Stability & Handling of 2-(Pentafluorophenoxy)ethanamine

[1]

Executive Summary

2-(Pentafluorophenoxy)ethanamine is a specialized building block often used in the synthesis of PROTACs, fluorine-19 NMR probes, and fluorous-tagged conjugates.[1] Its utility relies on the unique electronic properties of the pentafluorophenyl (PFP) ring. However, this same electron-deficiency creates a "Dual-Reactivity Paradox" that makes the compound highly sensitive to pH conditions.[1]

The Golden Rule: This compound acts as a "ticking clock" in neutral-to-basic solution.[1] It is thermodynamically unstable as a free base due to rapid intramolecular nucleophilic aromatic substitution (

Part 1: The Stability Matrix (pH Impact Analysis)

The stability of this molecule is binary: it is robust in acidic environments but degrades rapidly in basic conditions.

| pH Condition | Stability Status | Dominant Species | Primary Risk Factor |

| Acidic (pH < 4) | ✅ High Stability | Negligible.[1] Protonation protects the amine; the ether linkage resists acid hydrolysis. | |

| Neutral (pH 6-8) | ⚠️ Metastable | Equilibrium ( | Slow Cyclization. Long-term storage in water/DMSO at RT leads to gradual degradation.[1] |

| Basic (pH > 9) | ❌ Critical Instability | Rapid Self-Destruction. The free amine attacks the PFP ring (Intramolecular |

Part 2: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the two primary degradation pathways.

Mechanism 1: The Intramolecular "Scorpion" Attack (Dominant)

When the pH exceeds the pKa of the amine (approx. 9.0–9.5 due to the inductive effect of the PFP ring), the amine becomes nucleophilic. Because of the flexible ethyl linker, the amine can bend back and attack the ortho-fluorine on the PFP ring.

-

Result: Formation of a 2,3-dihydro-4H-1,4-benzoxazine derivative.[1]

-

Observation: Release of Fluoride ions (

) and a mass shift of [M-20] (Loss of HF).[1]

Mechanism 2: Intermolecular Hydrolysis (Secondary)

In strong bases (pH > 12) or in the presence of strong external nucleophiles (e.g., thiols, hydroxide), the para-fluorine is susceptible to attack.

-

Result: Substitution of the para-fluorine with -OH or the nucleophile.[1][2]

-

Observation: Mass shift of [M-2] (F

OH) or adduct formation.[1]

Visualization of Pathways

The following diagram details the competing pathways.

Part 3: Troubleshooting Guide & FAQs

Q1: I see a new peak in my LCMS with a mass of M-20. What happened?

Diagnosis: You have formed the cyclic benzoxazine byproduct. Cause: The sample was likely left in a neutral or basic solution (e.g., LCMS methanol/water without acid modifier, or a basic reaction buffer) for too long. Solution:

-

Immediate: Acidify your sample to pH < 3 using Formic Acid or TFA.[1]

-